molecular formula C7H5ClFNO2 B1592282 4-(Chloromethyl)-1-fluoro-2-nitrobenzene CAS No. 20274-70-8

4-(Chloromethyl)-1-fluoro-2-nitrobenzene

Cat. No. B1592282
CAS RN: 20274-70-8
M. Wt: 189.57 g/mol
InChI Key: ZEANBUCPNMDYES-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other substances, its stability, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include its acidity or basicity, redox potential, and reactivity with other chemicals.


Scientific Research Applications

  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : 2-Chloromethyl-4 (3 H )-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
    • Method : An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described .
    • Results : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
  • Aromatic Compounds Chloromethylation

    • Field : Organic Chemistry
    • Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
    • Method : A simple and effective chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
    • Results : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
  • Polymer Modification

    • Field : Polymer Chemistry
    • Application : 4-chloromethyl styrene or vinyl benzyl chloride (VBC), is known as one of the important functional monomers. This monomer has active benzylic chlorine and it is suitable for nucleophilic substitutions .
    • Method : New modified monomers can be polymerized or copolymerized. Also, poly (vinyl benzyl chloride) (PVBC) is modified easily via chloromethyl group .
    • Results : The modification of PVBC via the chloromethyl group allows for the creation of a variety of fine or special chemicals, polymers and pharmaceuticals .

Safety And Hazards

This section would detail the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It’s important to know how to handle and dispose of the compound safely.


Future Directions

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For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or need information on a specific aspect of “4-(Chloromethyl)-1-fluoro-2-nitrobenzene”, please provide more details.


properties

IUPAC Name

4-(chloromethyl)-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEANBUCPNMDYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595008
Record name 4-(Chloromethyl)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-fluoro-2-nitrobenzene

CAS RN

20274-70-8
Record name 4-(Chloromethyl)-1-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20274-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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